The Molecular Architecture and Synthesis of 1-Methyl-2-oxo-3-piperidinecarboxylic Acid: A Lead-Oriented Scaffold
The Molecular Architecture and Synthesis of 1-Methyl-2-oxo-3-piperidinecarboxylic Acid: A Lead-Oriented Scaffold
Executive Summary & Structural Rationale
In contemporary drug discovery, the strategic shift away from flat, sp2-hybridized aromatic compounds toward sp3-rich, three-dimensional scaffolds is paramount for improving clinical success rates. 1-Methyl-2-oxo-3-piperidinecarboxylic Acid (CAS: 37464-03-2) is a highly specialized heterocyclic building block that perfectly aligns with the principles of Lead-Oriented Synthesis (LOS)[1].
As an α -carboxy δ -lactam, this molecule provides a rigid, conformationally restricted piperidine core. The causality behind its utility lies in its precise functionalization: the N-methylation caps a potential hydrogen bond donor, subtly increasing lipophilicity and membrane permeability, while the C3-carboxylic acid introduces a critical stereocenter and a versatile handle for downstream diversification (e.g., amide couplings or decarboxylative cross-couplings)[2].
Fig 1: Molecular anatomy and physicochemical causality of the target scaffold.
Physicochemical Profiling
The quantitative parameters of 1-Methyl-2-oxo-3-piperidinecarboxylic Acid make it an ideal fragment or lead-like starting material. Its low molecular weight and optimized hydrogen-bonding profile ensure that subsequent library derivatives remain within Lipinski's Rule of Five.
| Property | Quantitative Value | Causality / Scientific Significance |
| Chemical Formula | C₇H₁₁NO₃ | Defines the elemental composition and baseline mass. |
| Molecular Weight | 157.17 g/mol | Highly lead-like (<300 Da); leaves ample "molecular weight budget" for downstream elaboration[3]. |
| CAS Registry Number | 37464-03-2 | Unique identifier for sourcing and database verification[1]. |
| Stereocenters | 1 (at C3) | Allows for spatial projection of substituents; enables the synthesis of enantiopure libraries[4]. |
| H-Bond Donors | 1 | Restricted to the carboxylic acid; the N-methyl group prevents lactam tautomerization and donor activity. |
| H-Bond Acceptors | 3 | High binding potential via the lactam carbonyl and carboxylate oxygens. |
Self-Validating Synthetic Methodology
The synthesis of α -carboxy lactams requires rigorous control over enolate chemistry. Standard alkyl chloroformates often lead to a problematic mixture of C-acylation and O-acylation (enol carbonates). To ensure absolute regioselectivity, the following self-validating protocol utilizes Mander's Reagent (methyl cyanoformate) to exclusively trap the kinetic enolate at the C3 position, followed by selective saponification[5].
Step 1: Kinetic Enolate Generation
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Procedure: Dissolve 1-methyl-2-piperidone (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C. Dropwise, add Lithium Diisopropylamide (LDA, 1.1 eq). Stir for 45 minutes.
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Causality: LDA is a sterically hindered, strong base. At -78 °C, it quantitatively deprotonates the C3 position to form the kinetic lithium enolate without acting as a nucleophile against the lactam carbonyl.
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Validation Check: Quench a 0.1 mL micro-aliquot with D₂O. Analyze the crude mixture via ¹H NMR. A successful enolization is validated by >95% deuterium incorporation at the C3 position (disappearance of the C3 proton signal).
Step 2: Electrophilic Trapping
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Procedure: To the -78 °C enolate solution, add Mander's Reagent (methyl cyanoformate, 1.2 eq) dropwise. Maintain the temperature for 1 hour, then slowly warm to room temperature. Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate.
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Causality: Mander's reagent is specifically chosen over methyl chloroformate because the cyanide leaving group is less reactive, which kinetically favors C-acylation over O-acylation, ensuring high yields of the target intermediate.
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Validation Check: Perform TLC (Silica, 1:1 EtOAc/Hexanes). Visualize using KMnO₄ stain. The complete consumption of the starting lactam and the appearance of a new, UV-inactive spot (the methyl ester intermediate, CAS 101327-98-4) validates the step[5].
Step 3: Selective Saponification
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Procedure: Dissolve the crude ester in a 3:1 mixture of THF/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Stir at room temperature for 4 hours.
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Causality: LiOH provides a mild hydroxide source. It is sufficiently nucleophilic to hydrolyze the exocyclic ester into the carboxylic acid, but mild enough to prevent the ring-opening hydrolysis of the robust endocyclic lactam amide bond.
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Validation Check: Monitor the pH of the aqueous layer. Acidify to pH ~2 using 1M HCl. The precipitation of the free 1-Methyl-2-oxo-3-piperidinecarboxylic Acid (or its subsequent extraction into EtOAc) confirms successful saponification. Final validation is achieved via LC-MS showing an [M+H]⁺ peak at m/z 158.1.
Fig 2: Self-validating synthetic workflow for 1-Methyl-2-oxo-3-piperidinecarboxylic Acid.
Advanced Analytical Characterization
To ensure the scientific integrity of the synthesized batch, the following analytical signatures must be confirmed:
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¹H NMR (400 MHz, DMSO-d₆): The defining feature is the N-methyl group, which appears as a sharp, highly integrated singlet at δ ~2.85 ppm. The chiral C3 proton, situated alpha to both the lactam carbonyl and the carboxylic acid, will present as a distinct doublet of doublets (or multiplet) at δ ~3.40 - 3.55 ppm due to diastereotopic coupling with the adjacent C4 protons. The carboxylic acid proton will appear as a broad singlet far downfield at δ >12.0 ppm.
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Mass Spectrometry (ESI+): The exact mass of the compound is 157.07 Da. Positive electrospray ionization will yield a dominant [M+H]⁺ ion at m/z 158.1, with a potential sodium adduct [M+Na]⁺ at m/z 180.1.
Applications in Drug Development
The utility of oxopiperidine-3-carboxylic acids is heavily documented in the generation of lead-like compound libraries. While methodologies like the Castagnoli-Cushman condensation are frequently employed to generate isomeric 6-oxopiperidine scaffolds[2], the 2-oxo isomer described herein offers a distinct spatial geometry.
By utilizing the C3-carboxylic acid as an anchor point, medicinal chemists can perform high-throughput amide couplings with diverse primary and secondary amines. This strategy has been historically validated in the synthesis of complex pharmaceutical intermediates, including functionalized 4-arylpiperidine derivatives and paroxetine analogs[4]. The resulting libraries possess high fractions of sp3 carbons (Fsp3), ensuring that the generated hits exhibit superior solubility, lower toxicity, and higher target selectivity compared to traditional planar drug candidates.
Sources
- 1. chem960.com [chem960.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 101327-98-4 | Methyl 1-Methyl-2-oxopiperidine-3-carboxylate - AiFChem [aifchem.com]
- 4. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents [patents.google.com]
- 5. 1-Methyl-2-oxo-3-piperidinecarboxylic acid methyl ester (CAS 101327-98-4) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]
